Cas no 97845-59-5 (6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine)

6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine structure
97845-59-5 structure
Product Name:6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine
CAS No:97845-59-5
MF:C13H18ClN5O2
MW:311.767321109772
CID:2820372
PubChem ID:11771346
Update Time:2025-04-21

6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine
    • 2-amino-6-chloro-9-<2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl>purine;5-[2-(2-Amino-6-chloropurin-9-yl)ethyl]-2,2-dimethyl-1,3-dioxane;9H-Purin-2-amine,6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl];
    • 97845-59-5
    • SCHEMBL5930259
    • 2-Amino-6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)-ethyl]purine
    • LCBKOELNAHEPRY-UHFFFAOYSA-N
    • 6-Chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]-9H-purin-2-amine
    • 2-amino-6-chloro-9-(2-[2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine
    • 9H-Purin-2-amine, 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]-
    • DTXSID20472265
    • 5-[2-(2-amino-6-chloropurin-9-yl)ethyl]-2,2-dimethyl-1,3-dioxane
    • 2-amino-6-chloro-9-[2-(2,2-dimethyl-1, 3-dioxan-5-yl)ethyl]purine
    • 6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine
    • 2-amino-6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine
    • Inchi: 1S/C13H18ClN5O2/c1-13(2)20-5-8(6-21-13)3-4-19-7-16-9-10(14)17-12(15)18-11(9)19/h7-8H,3-6H2,1-2H3,(H2,15,17,18)
    • InChI Key: LCBKOELNAHEPRY-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(N=C(N)N=1)N(C=N2)CCC1COC(C)(C)OC1

Computed Properties

  • Exact Mass: 311.11500
  • Monoisotopic Mass: 311.1149025Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 88.1Ų

Experimental Properties

  • PSA: 88.81000
  • LogP: 1.78120
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen